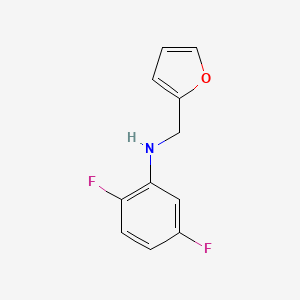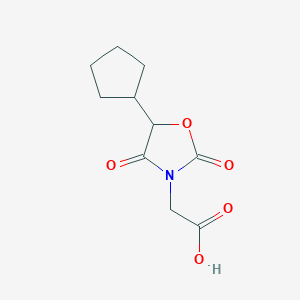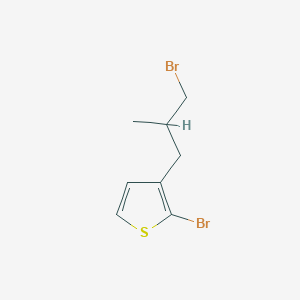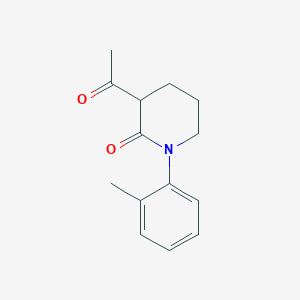![molecular formula C15H28N2O4 B13211231 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13211231.png)
1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid typically involves the protection of the amine group using the BOC group. The process generally starts with the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the mixture of the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new piperidine derivatives with different functional groups.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid involves the protection of the amine group by the BOC group. This protection prevents unwanted side reactions during chemical synthesis. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Another BOC-protected piperidine derivative used in peptide synthesis.
N-BOC-4-Piperidinecarboxylic acid: A similar compound with the BOC group at a different position on the piperidine ring.
Uniqueness
1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid is unique due to the presence of both the BOC protecting group and the diethylamino substituent. This combination provides specific chemical properties that make it valuable in various synthetic and research applications. The compound’s ability to undergo selective reactions while maintaining stability under different conditions highlights its versatility and importance in scientific research.
Properties
Molecular Formula |
C15H28N2O4 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
5-(diethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H28N2O4/c1-6-16(7-2)12-8-11(13(18)19)9-17(10-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19) |
InChI Key |
QTBZGKFWICGWOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13211155.png)
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13211165.png)
![3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13211184.png)

![({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide](/img/structure/B13211201.png)



![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B13211216.png)

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B13211224.png)
![2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13211232.png)
![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13211233.png)
